molecular formula C17H16ClN3O4 B7748163 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride

4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride

Cat. No.: B7748163
M. Wt: 361.8 g/mol
InChI Key: MOBNDDQXXNQWQD-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a quinazoline ring system substituted with dimethoxy groups and an amino group, which is further connected to a benzoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other pharmacologically active molecules.

Properties

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4.ClH/c1-23-14-7-12-13(8-15(14)24-2)18-9-19-16(12)20-11-5-3-10(4-6-11)17(21)22;/h3-9H,1-2H3,(H,21,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNDDQXXNQWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride typically involves multiple steps. One common route starts with the preparation of 6,7-dimethoxyquinazoline, which is then reacted with an appropriate amine to introduce the amino group. The resulting intermediate is further reacted with benzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent control of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules, particularly those with potential pharmacological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the context of cancer research due to its structural similarity to known kinase inhibitors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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